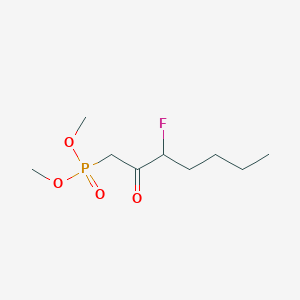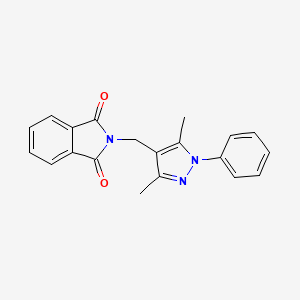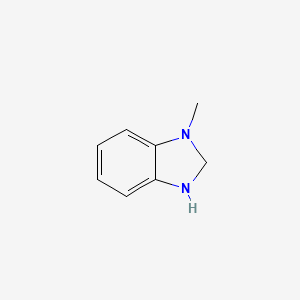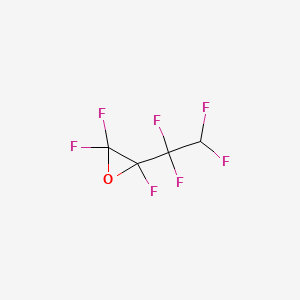
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate
概述
描述
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C9H18FO4P. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons .
准备方法
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate is primarily synthesized through the condensation reaction of difluoroacetic acid heptyl ester and phosphonyl chloride[2][2]. The reaction typically involves the following steps:
Reaction of difluoroacetic acid heptyl ester with phosphonyl chloride: This step is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired compound with high purity.
化学反应分析
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphonates with reduced functional groups.
科学研究应用
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate has several applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in addition reactions involving allylic, olefinic, and acetylenic compounds.
Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of other organic compounds, including prostaglandins and specific inhibitors of endocannabinoid biosynthesis.
作用机制
The mechanism of action of Dimethyl (3-fluoro-2-oxoheptyl)phosphonate involves its role as a catalyst or intermediate in organic reactions. It facilitates the formation of carbon-phosphorus bonds through nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
相似化合物的比较
Dimethyl (3-fluoro-2-oxoheptyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: This compound has two fluorine atoms at the 3-position, making it more reactive in certain chemical reactions.
Dimethyl (3,3-difluoro-2,2-dihydroxyheptyl)phosphonate: This compound contains additional hydroxyl groups, which can influence its reactivity and solubility properties.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications in organic synthesis and catalysis.
属性
IUPAC Name |
1-dimethoxyphosphoryl-3-fluoroheptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FO4P/c1-4-5-6-8(10)9(11)7-15(12,13-2)14-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYAQFMNDZGODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531606 | |
| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-32-2 | |
| Record name | Dimethyl P-(3-fluoro-2-oxoheptyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (3-fluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)




![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)

![N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-(1-phenylt etrazol-5-yl)sulfanyl-naphthalene-2-carboxamide](/img/structure/B3269341.png)


